molecular formula C17H16ClN3O4 B227750 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide

2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide

Cat. No. B227750
M. Wt: 361.8 g/mol
InChI Key: JVHDDEHXYWCIHC-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide, also known as CHEMBL225070, is a synthetic compound that has been widely used in scientific research applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. This inhibition leads to changes in gene expression and cellular function, which may contribute to the compound's anti-inflammatory, anti-cancer, and anti-microbial properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. This compound has also been found to modulate the immune system and regulate gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these molecules. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the results of experiments.

Future Directions

There are several future directions for the use of 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide in scientific research. One potential direction is the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrases. Another direction is the study of the compound's effects on other biological processes, such as cell signaling and metabolism. Additionally, the use of this compound in combination with other drugs may lead to the development of new therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-amino-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydrazinyl-N-(2-oxoethyl)benzamide to yield the final product.

Scientific Research Applications

2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been used to study the mechanism of action of various enzymes and proteins, including histone deacetylases and carbonic anhydrases.

properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16ClN3O4/c1-10(12-7-6-11(22)8-15(12)23)20-21-16(24)9-19-17(25)13-4-2-3-5-14(13)18/h2-8,20,23H,9H2,1H3,(H,19,25)(H,21,24)/b12-10+

InChI Key

JVHDDEHXYWCIHC-ZRDIBKRKSA-N

Isomeric SMILES

C/C(=C\1/C=CC(=O)C=C1O)/NNC(=O)CNC(=O)C2=CC=CC=C2Cl

SMILES

CC(=C1C=CC(=O)C=C1O)NNC(=O)CNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(=C1C=CC(=O)C=C1O)NNC(=O)CNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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